Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-
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Overview
Description
Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- typically involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus is synthesized through electrophilic substitution reactions due to its aromatic nature . The subsequent steps involve the introduction of the triazino group and the thio linkage, followed by the acetamide and propyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, which can further undergo additional modifications to yield a wide range of derivatives with potential biological activities.
Scientific Research Applications
Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Studied for its interactions with biological macromolecules and its potential as a therapeutic agent.
Medicine: Investigated for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, modulating various biological processes . The triazino group and thio linkage contribute to its stability and reactivity, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological functions.
Indomethacin: An anti-inflammatory drug with an indole nucleus but different substituents.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis.
Uniqueness
Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- is unique due to its combination of the indole nucleus with the triazino group and thio linkage, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H21N5OS |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[(8-ethyl-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propylacetamide |
InChI |
InChI=1S/C17H21N5OS/c1-4-8-18-14(23)10-24-17-19-16-15(20-21-17)12-9-11(5-2)6-7-13(12)22(16)3/h6-7,9H,4-5,8,10H2,1-3H3,(H,18,23) |
InChI Key |
RLNGHBRLJMXSKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)CC)N=N1 |
Origin of Product |
United States |
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